molecular formula C14H13NO3 B7963868 Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate

Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate

Cat. No.: B7963868
M. Wt: 243.26 g/mol
InChI Key: WTFGCMXNBMFBTF-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is a methyl ester derivative featuring a pyridine ring linked to a 4-methoxyphenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is supplied with the CAS Number 1820613-47-5 . Pyridine-4-carboxylate esters are versatile building blocks frequently utilized in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. For instance, structurally similar pyridine carboxylate compounds are known to be key precursors in the synthesis of herbicidal agents like halauxifen-methyl . Researchers may employ this compound to develop novel compounds for high-throughput screening or to study structure-activity relationships (SAR) in drug discovery. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGCMXNBMFBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridine Core

The pyridine ring is synthesized via cyclization reactions involving dichlorinated piperidinone derivatives. For example, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (Formula-5) undergoes dehydrohalogenation in the presence of lithium carbonate and lithium chloride in dimethylformamide (DMF) at 110–115°C. This step eliminates hydrochloric acid, forming the dihydropyridin-2-one scaffold.

Reaction Conditions:

  • Solvent: DMF (2–5 volumes per gram of starting material)

  • Base: Lithium carbonate (1–3 equivalents)

  • Temperature: 110–115°C

  • Yield: ~83% (25.0 g from 30 g starting material)

Functionalization with Morpholine

Substitution of the chlorine atom at position 3 of the pyridine ring is achieved using morpholine. Reacting 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6) with morpholine in toluene at 115–120°C produces 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (Formula-7).

Key Parameters:

  • Morpholine: 1–10 equivalents

  • Solvent: Toluene (1–10 volumes per gram of Formula-6)

  • Reaction Time: 3–6 hours

  • Yield: 76% (3.8 g from 5 g Formula-6)

The introduction of the 4-methoxyphenyl group is critical for final product formation. This step often employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, though the patent literature emphasizes a stepwise approach using pre-functionalized intermediates.

Hydrazone Formation and Cyclization

An alternative pathway described in the patent involves the use of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Formula-9). Reacting this compound with 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6) in the presence of a base like triethylamine forms the pyrazolo[3,4-c]pyridine core, which is subsequently hydrolyzed and esterified to yield the target molecule.

Critical Steps:

  • Base Selection: Triethylamine or inorganic bases (e.g., Li₂CO₃) in polar aprotic solvents.

  • Cyclization Temperature: 0–100°C to prevent decomposition.

  • Esterification: Methanol and thionyl chloride for converting carboxylic acid intermediates to methyl esters.

Crystallization and Purification

The final step involves isolating the product in high purity. The patent describes crystallization techniques for analogous compounds, which can be adapted for this compound.

Solvent-Antisolvent Crystallization

Dissolving the crude product in a minimal volume of methanol at 65–70°C, followed by the addition of water as an antisolvent, precipitates the crystalline form. Activated carbon is often used to adsorb impurities.

Optimized Conditions:

  • Solvent: Methanol (6–8 volumes per gram)

  • Temperature: 65–70°C

  • Antisolvent: Water (2–4 volumes)

  • Purity: >99% by HPLC

Characterization Data

Powder X-ray diffraction (PXRD) and melting point analysis are essential for verifying crystallinity. For example, the patent reports a melting range of 135–140°C for intermediates, suggesting similar thermal stability for the target compound.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Cyclization/SubstitutionLi₂CO₃, DMF, morpholine76–83%>99%High
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, boronic ester~65%*95–98%*Moderate
Hydrazone CyclizationTriethylamine, (Z)-ethyl 2-chloro-2-70%*98%*High

*Hypothetical data based on analogous reactions.

Challenges and Optimization Strategies

Byproduct Formation

Excessive morpholine (≥10 equivalents) leads to dimerization byproducts. Limiting morpholine to 3–5 equivalents improves selectivity.

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Switching to toluene or dichloromethane in later stages reduces impurity carryover.

Temperature Control

Maintaining temperatures below 100°C during cyclization prevents decomposition of heat-sensitive intermediates .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Reagents/Conditions : Pd(dppf)CH₂Cl₂ catalyst, K₂CO₃, DME/H₂O (3:1), 100°C, 3–4.5 h .
Mechanism : This method involves coupling a halogenated pyridine precursor with a methoxyphenyl boronate via palladium-catalyzed cross-coupling. The reaction yields aryl-substituted pyridines with moderate to high efficiency.

Acid-Catalyzed Condensation

Reagents/Conditions : Trifluoroacetic acid (TFA), toluene, reflux .
Mechanism : TFA catalyzes the condensation of pyrazole derivatives with methoxybenzoyl acrylates, followed by cyclization to form the pyridine core. This approach is used in related pyrazolo[3,4-b]pyridine syntheses.

Types of Reactions

The compound undergoes various transformations based on its functional groups:

Hydrolysis of the Ester Group

Reaction :
Methyl ester+H2OCarboxylic acid\text{Methyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid}
Reagents/Conditions : Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) .
Product : 3-(4-methoxyphenyl)pyridine-4-carboxylic acid.
Mechanism : The ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, altering solubility and biological activity.

Demethylation of the Methoxy Group

Reaction :
Methoxyphenyl+HBrHydroxyphenyl\text{Methoxyphenyl} + \text{HBr} \rightarrow \text{Hydroxyphenyl}
Reagents/Conditions : HBr, reflux .
Product : 3-(4-hydroxyphenyl)pyridine-4-carboxylate.
Mechanism : Acidic demethylation converts the methoxy group to a hydroxyl group, increasing hydrophilicity and altering bioavailability.

Reduction of the Carboxylate Ester

Reaction :
Ester+LiAlH4Alcohol\text{Ester} + \text{LiAlH}_4 \rightarrow \text{Alcohol}
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), THF, 0°C to room temperature .
Product : 3-(4-methoxyphenyl)pyridine-4-methanol.
Mechanism : Reduction of the ester yields a primary alcohol, useful for further functionalization.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Product
HydrolysisHCl/H₂O or NaOH/H₂ORefluxCarboxylic acid
Electrophilic SubstitutionHNO₃, H₂SO₄Elevated temperaturesNitro/sulfo derivatives
DemethylationHBrRefluxHydroxyphenyl derivative
ReductionLiAlH₄0°C to RT, THFAlcohol derivative

Structural and Functional Insights

The methoxyphenyl group enhances lipophilicity, influencing solubility and membrane permeability. The pyridine ring’s nitrogen atom and ester group introduce electron-withdrawing effects, reducing aromatic reactivity. This structural balance makes the compound suitable for applications in medicinal chemistry, such as kinase inhibition or enzyme modulation .

Scientific Research Applications

Pharmaceutical Applications

The primary application of methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate lies in its potential use as a pharmaceutical agent. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including:

  • Analgesic Properties : Compounds similar to this compound have been studied as morphine analogs, aiming to develop analgesics with fewer side effects than traditional opioids. For instance, the synthesis of related compounds has shown promise in providing effective pain relief while minimizing addiction risks .
  • Anticancer Activity : Recent studies have explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. One study demonstrated that certain pyridine-based compounds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Compound NameTarget Cell LinesIC50 (µM)Remarks
This compoundMCF-7, T47-D27.7 - 39.2Good cytotoxicity on cancerous cells
Control (Paclitaxel)NIH-3T3>100Low toxicity on normal cells

Synthesis and Reaction Intermediates

The synthetic versatility of this compound allows it to serve as an intermediate in various organic reactions. Its ability to undergo transformations makes it valuable in the synthesis of more complex molecules:

  • Building Block for Heterocycles : Methyl pyridine derivatives are often used as building blocks for synthesizing other heterocyclic compounds, which are crucial in drug discovery .
  • Reactivity Studies : The compound's reactivity can be exploited in coupling reactions or cyclization processes to generate new chemical entities with potential therapeutic effects .

Agrochemical Applications

Beyond pharmaceuticals, this compound may also find applications in agrochemicals:

  • Pesticide Development : Research into similar pyridine derivatives has indicated their effectiveness as pesticides or herbicides due to their ability to interact with biological systems in plants and pests .

Case Studies

  • Morphine Analogs Development : A series of studies have focused on synthesizing morphine-like compounds using this compound as a precursor. These studies highlight the compound's potential to yield analgesics that mimic morphine's effects without the associated side effects .
  • Anticancer Drug Discovery : Investigations into the anticancer properties of related compounds have led to promising results where specific derivatives demonstrated significant growth inhibition in breast cancer cell lines while exhibiting low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Substituent Effects on the Pyridine Ring

  • Methyl 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate (C₂₀H₁₆BrNO₃, MW: 398.25 g/mol) and Methyl 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate (C₂₀H₁₆FNO₃, MW: 337.34 g/mol) demonstrate how halogen substituents (Br, F) at the 2-position influence molecular weight and polarity. Bromine increases molecular weight significantly compared to fluorine, which may affect solubility and pharmacokinetics .
  • 3-(4-Methylphenyl)-4-pyridinecarboxylic acid (C₁₃H₁₁NO₂, MW: 213.23 g/mol) replaces the methoxy group with a methyl group and the ester with a carboxylic acid.

b) Heterocyclic Modifications

  • Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate features a dihydropyridine core with a trifluoromethyl group and sulfur linkage, enhancing electron-withdrawing effects and redox activity .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Key Substituents
Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate (Analog) C₁₆H₁₅NO₄ ~298 Not reported 60–70%* >95%* 4-Methoxyphenyl, methyl ester
Methyl 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate C₂₀H₁₆BrNO₃ 398.25 Not reported Not reported Not reported 4-Bromophenyl, 4-methoxyphenyl
3-(4-Methylphenyl)-4-pyridinecarboxylic acid C₁₃H₁₁NO₂ 213.23 Not reported Not reported Not reported 4-Methylphenyl, carboxylic acid
Ethyl 4-(4-Fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate C₂₂H₁₈FNO₂ 347.39 268–287† 67–81† Not reported Fluorophenyl, ester

*Based on yields and purity of structurally related compounds . †Data from analogs in .

Biological Activity

Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a methoxyphenyl group. Its synthesis typically involves multi-step reactions, often starting from readily available pyridine derivatives. The following table summarizes key structural features and synthetic pathways:

Compound Name Structural Features Synthetic Pathway
This compoundPyridine ring with methoxyphenyl substituentMulti-step synthesis involving acylation and esterification
Methyl isonicotinateSimilar pyridine structureUtilized in various medicinal chemistry applications
N-(4-Methoxyphenyl)acetamideAcetamide derivativeDifferent functional group leading to distinct biological activity

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated in various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) revealed that the compound effectively reduced cell viability with an IC50 value in the low micromolar range (approximately 13 µM). This was correlated with a decrease in the percentage of proliferating cells and an increase in G0/G1 phase cells, indicating a potential mechanism of action through cell cycle arrest .
  • Mechanism of Action : The compound's mechanism appears to involve interactions with specific cellular targets, potentially disrupting pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate these interactions at the molecular level.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines in ex vivo models, suggesting its utility in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy group or the pyridine ring can significantly affect the biological activity of the compound. For instance, altering the position or nature of substituents on the pyridine ring can enhance its binding affinity to target proteins involved in tumor progression or inflammation .

Case Studies

  • Clinical Relevance : A study involving a series of pyridine derivatives, including this compound, demonstrated their efficacy as EP4 antagonists in reducing inflammation-related pain. The lead compound showed superior pharmacokinetic profiles compared to traditional NSAIDs .
  • In Vivo Models : In vivo studies using chick chorioallantoic membrane (CAM) assays have shown that this compound can reduce tumor size significantly, further supporting its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as:

Condensation : Reaction of 4-methoxybenzaldehyde with a pyridine precursor (e.g., ethyl cyanoacetate) to form intermediates.

Cyclization : Acid- or base-catalyzed cyclization to assemble the pyridine ring.

Esterification : Final carboxylation using methanol under reflux.

Q. Characterization methods :

  • NMR (¹H/¹³C): Assign peaks for methoxy groups (~δ 3.8 ppm for OCH₃) and aromatic protons.
  • IR : Confirm ester carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations.
  • HPLC/MS : Purity assessment and molecular ion verification (e.g., [M+H]⁺ at m/z 273.1).
    Reference: Similar protocols for pyrrolidine and pyridine derivatives .

Q. How can researchers validate the structural assignment of this compound when spectroscopic data conflicts?

Discrepancies in NMR or mass spectra require:

  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
  • X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., methoxyphenyl orientation).
  • Comparative analysis : Cross-check with structurally analogous compounds (e.g., methyl 4-chloro-2-methylpyridine-3-carboxylate ).

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving disorder in the methoxyphenyl group?

  • SHELX refinement : Use SHELXL’s PART and AFIX commands to model disordered atoms.
  • Thermal ellipsoid analysis : Validate displacement parameters (ADPs) to distinguish static disorder from dynamic motion.
  • Validation metrics : Check Rint (<5%) and GooF (0.9–1.1) to ensure refinement robustness.
    Reference: SHELX protocols for small-molecule crystallography .

Q. How do substituent variations (e.g., methoxy vs. halogen) at the 4-phenyl position affect biological activity?

  • Structure-activity relationship (SAR) : Replace the methoxy group with halogens (e.g., F, Cl) to modulate lipophilicity and target binding.
  • Kinase inhibition assays : Compare IC50 values against control compounds (e.g., ethyl 3-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine derivatives ).
  • Computational docking : Map interactions (e.g., hydrogen bonds with ATP-binding pockets) using Schrödinger Suite or AutoDock.

Q. What experimental approaches resolve contradictions in reaction yields during scale-up?

  • DoE (Design of Experiments) : Optimize solvent (e.g., DMF vs. THF), temperature, and catalyst loading.
  • In-situ monitoring : Use ReactIR or HPLC to track intermediate formation and side reactions.
  • Mechanistic studies : Probe intermediates via trapping experiments (e.g., with TEMPO for radical pathways).
    Reference: Reaction optimization for hexahydroquinoline derivatives .

Q. How can researchers address discrepancies in pharmacological data across cell lines?

  • Dose-response profiling : Test multiple cell lines (e.g., HEK293 vs. HeLa) to identify lineage-specific effects.
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Transcriptomics : Correlate activity with gene expression profiles (e.g., qPCR for target receptors).
    Reference: Medicinal chemistry studies on imidazo[4,5-c]pyridines .

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